molecular formula C24H29FN2 B5060504 (4-ethynylbenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine

(4-ethynylbenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine

Cat. No. B5060504
M. Wt: 364.5 g/mol
InChI Key: FUJFYRFGPZLTOV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as an ethynyl group, a benzyl group, a piperidinyl group, and a methylamine group . It also contains fluorophenyl groups, which are aromatic rings with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like Sonogashira coupling and electrophilic aromatic substitution . The exact method would depend on the desired configuration and the starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve aromatic rings (from the fluorophenyl groups), a nitrogen-containing ring (from the piperidinyl group), and multiple carbon-carbon and carbon-nitrogen bonds .


Chemical Reactions Analysis

Reactions involving this compound could include electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in an aromatic ring . Other reactions could involve the ethynyl group, the piperidinyl group, or the methylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 1-Ethynyl-4-fluorobenzene, a related compound, is a solid with a melting point of 26-27 °C and a boiling point of 55-56 °C/40 mmHg .

properties

IUPAC Name

N-[(4-ethynylphenyl)methyl]-1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2/c1-3-20-4-6-22(7-5-20)18-26(2)19-23-13-16-27(17-14-23)15-12-21-8-10-24(25)11-9-21/h1,4-11,23H,12-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJFYRFGPZLTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethynylbenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine

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